molecular formula C15H24N4O2 B2516763 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea CAS No. 1706275-51-5

1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea

Cat. No. B2516763
M. Wt: 292.383
InChI Key: XNNQPEDNXZAYBX-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is a compound that belongs to the class of pyrazole urea derivatives. It has been found to exhibit promising biological activities, making it an interesting compound for scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea involves the reaction of cyclopentyl isocyanate with 1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxylic acid, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the corresponding urea derivative.

Starting Materials
Cyclopentyl isocyanate, 1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxylic acid, N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)

Reaction
Step 1: Cyclopentyl isocyanate is added dropwise to a solution of 1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxylic acid in dry dichloromethane at room temperature under nitrogen atmosphere., Step 2: The reaction mixture is stirred for 2 hours at room temperature., Step 3: N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are added to the reaction mixture and stirred for an additional 4 hours at room temperature., Step 4: The reaction mixture is quenched with water and extracted with dichloromethane., Step 5: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure., Step 6: The crude product is purified by column chromatography to afford 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea as a white solid.

Mechanism Of Action

The mechanism of action of 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also modulate the expression of certain genes involved in the inflammatory response.

Biochemical And Physiological Effects

1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation and pain. It has also been found to have low toxicity levels, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is its low toxicity levels, which makes it a safe compound for use in lab experiments. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its biological activities.

Future Directions

There are several future directions for research on 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea. One direction is to study its mechanism of action in more detail, in order to better understand its biological activities. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, it may be interesting to explore the structure-activity relationship of this compound, in order to design more potent derivatives with improved biological activities.

Scientific Research Applications

1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea has been found to exhibit a range of biological activities, making it an interesting compound for scientific research. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

1-cyclopentyl-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c20-15(17-13-3-1-2-4-13)18-14-9-16-19(11-14)10-12-5-7-21-8-6-12/h9,11-13H,1-8,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNQPEDNXZAYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea

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